molecular formula C25H27NO3 B4600954 ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B4600954
M. Wt: 389.5 g/mol
InChI Key: TYDMRJJAEMRXAM-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a pyrrole ring, a benzylidene group, and an ester functional group, making it a versatile molecule for synthetic and analytical studies.

Scientific Research Applications

Ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for temperature, pressure, and pH control ensures consistent product quality. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

    Condensation: The ester and ketone groups can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents in the presence of catalysts.

    Condensation: Acid or base catalysts, often under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, and condensation reactions can form complex cyclic or acyclic structures.

Mechanism of Action

The mechanism of action of ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and substituents, leading to unique chemical and biological properties. The presence of different substituents can influence the compound’s reactivity, stability, and interaction with biological targets, highlighting its uniqueness.

Properties

IUPAC Name

ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[(4-propan-2-ylphenyl)methylidene]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO3/c1-6-29-25(28)23-18(5)26(21-13-7-17(4)8-14-21)24(27)22(23)15-19-9-11-20(12-10-19)16(2)3/h7-16H,6H2,1-5H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDMRJJAEMRXAM-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=C(C=C2)C(C)C)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=C(C=C2)C(C)C)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[4-(propan-2-yl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.